
3-(Trifluoromethyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C10H7F3N2 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, an Ullmann-type coupling reaction where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)quinolin-4-amine is 1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15) . The molecular weight of the compound is 212.17 .
Physical And Chemical Properties Analysis
3-(Trifluoromethyl)quinolin-4-amine has a molecular weight of 212.17 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Applications De Recherche Scientifique
- Researchers have designed and synthesized a series of 2-(trifluoromethyl)quinolin-4-amine derivatives as microtubule-targeted agents (MTAs). These compounds exhibit potent antitumor activity by inhibiting microtubule polymerization . Specifically, compound 5e demonstrated better anti-proliferative activity against HeLa cell lines than combretastatin A-4. It also disrupted tubulin networks and induced apoptosis in HeLa cells .
- The synthesis of N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives has been reported. These compounds may possess antimicrobial activity, although further studies are needed to explore their efficacy .
- Compound 5e, a representative derivative, acts as a new class of tubulin inhibitor similar to colchicine. It disrupts tubulin networks, leading to cell cycle arrest at the G2/M phase and apoptosis .
- Researchers have employed structural optimization strategies to design and synthesize 2-(trifluoromethyl)quinolin-4-amine derivatives. These efforts aim to enhance their potency as microtubule-targeted agents for potential drug development .
- The synthesis of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives involves the introduction of a trifluoromethyl group. This synthetic methodology could be useful for accessing related compounds with diverse substitution patterns .
- The compound’s unique trifluoromethyl group may confer advantageous pharmacokinetic properties, influencing drug distribution, metabolism, and bioavailability. Researchers explore its potential as a scaffold for novel pharmaceutical agents .
Antitumor Activity
Antimicrobial Properties
Tubulin Inhibition
Drug Design and Optimization
Synthetic Methodology
Pharmaceutical Applications
Safety and Hazards
The safety information for 3-(Trifluoromethyl)quinolin-4-amine indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers
Several relevant papers were found during the search. These papers discuss the synthesis of quinoline and its analogues , the design and synthesis of 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents , and the synthesis of new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives .
Mécanisme D'action
Target of Action
The primary target of 3-(Trifluoromethyl)quinolin-4-amine is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. They are also involved in cell division, serving as the structural framework for the mitotic spindle, which segregates chromosomes during mitosis .
Mode of Action
3-(Trifluoromethyl)quinolin-4-amine interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the formation and stability of microtubules, leading to alterations in cell structure and function . The compound’s mode of action is similar to that of colchicine, a well-known microtubule inhibitor .
Biochemical Pathways
The disruption of microtubule dynamics by 3-(Trifluoromethyl)quinolin-4-amine affects various biochemical pathways. Most notably, it impacts the cell cycle , particularly the transition from the G2 phase to the M phase . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The inhibition of microtubule polymerization by 3-(Trifluoromethyl)quinolin-4-amine leads to significant molecular and cellular effects. It disrupts the tubulin network in cells, arrests cells at the G2/M phase of the cell cycle, and induces apoptosis . These effects can inhibit cell proliferation and induce cell death, particularly in cancer cells .
Propriétés
IUPAC Name |
3-(trifluoromethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRFXDGNVFQKER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)

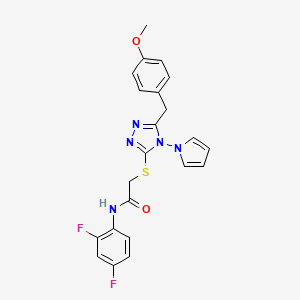
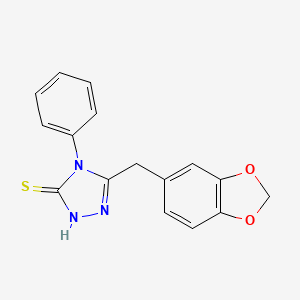
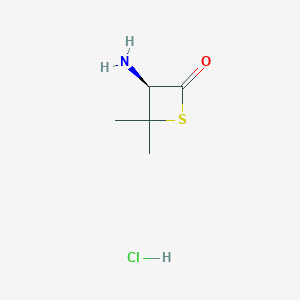
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)

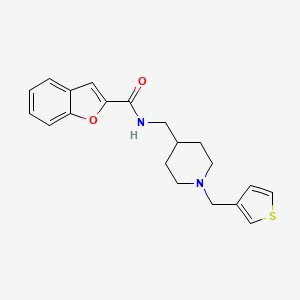
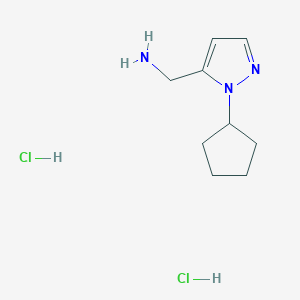
![8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405789.png)
